molecular formula C6H7BrN2O2S B13554109 Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate CAS No. 915721-06-1

Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate

Cat. No.: B13554109
CAS No.: 915721-06-1
M. Wt: 251.10 g/mol
InChI Key: MPAFPVFKXUZQGL-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate (CAS: 56355-61-4) is a brominated thiazole derivative featuring a methyl ester at position 4 and a methylamino group at position 5. Its molecular formula is C₆H₆BrNO₂S, with a molecular weight of 236.09 g/mol .

Properties

CAS No.

915721-06-1

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.10 g/mol

IUPAC Name

methyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C6H7BrN2O2S/c1-8-4-3(5(10)11-2)9-6(7)12-4/h8H,1-2H3

InChI Key

MPAFPVFKXUZQGL-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=C(S1)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Number Substituents (Position) Similarity Score Key Differences
Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate 56355-61-4 Br (2), NHCH₃ (5), COOCH₃ (4) 1.00 Reference compound
Ethyl 2-bromo-4-methylthiazole-5-carboxylate 22900-83-0 Br (2), CH₃ (4), COOCH₂CH₃ (5) 0.81 Ethyl ester, methyl at position 4
Methyl 2-bromo-5-ethylthiazole-4-carboxylate 81569-46-2 Br (2), CH₂CH₃ (5), COOCH₃ (4) 0.92 Ethyl substituent replaces methylamino
Methyl 2-bromo-5-(trifluoromethyl)thiazole-4-carboxylate - Br (2), CF₃ (5), COOCH₃ (4) - Trifluoromethyl group (electron-withdrawing)
Key Observations:
  • Substituent Effects: Methylamino (NHCH₃): Enhances nucleophilicity and hydrogen-bonding capacity compared to ethyl or trifluoromethyl groups . Trifluoromethyl (CF₃): Introduces strong electron-withdrawing effects, increasing electrophilicity at the thiazole core, which may accelerate cross-coupling reactions but reduce solubility .
  • Positional Isomerism :

    • Ethyl 2-bromo-4-methylthiazole-5-carboxylate (CAS 22900-83-0) demonstrates how shifting the methyl group from position 5 to 4 alters electronic distribution, reducing similarity to the target compound (score: 0.81) .

Physical and Chemical Properties

  • Stability : The methyl ester is prone to hydrolysis under basic conditions, while the ethyl ester offers greater stability. The CF₃ analog’s stability is influenced by its strong electron-withdrawing nature .

Biological Activity

Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is critical for its biological activity. The presence of a bromine atom and a methylamino group enhances its reactivity and binding affinity to various biological targets.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Research indicates that thiazole derivatives possess antimicrobial properties, making them candidates for antibiotic development. This compound has shown effectiveness against various bacterial strains, potentially inhibiting their growth through interaction with bacterial enzymes .
  • Anticancer Potential : Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promise in inhibiting tumor growth by disrupting cellular processes essential for cancer cell survival .
  • Antifungal Properties : The compound has also been tested against fungal pathogens, exhibiting inhibitory effects similar to known antifungal agents. Its mechanism may involve interference with fungal cell wall synthesis or function .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring can bind to active sites of enzymes, inhibiting their activity. For instance, it may inhibit enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.
  • Receptor Modulation : The compound may also modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis. This modulation can lead to altered cellular responses in both microbial and mammalian cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that the compound induced cell death in human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating potent anticancer activity. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function .
  • Fungal Inhibition : The compound was tested against Candida albicans and Aspergillus niger, showing effective antifungal properties with MIC values lower than those of standard treatments like fluconazole .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntimicrobialS. aureus, E. coliSignificant growth inhibition
AnticancerHeLa, MCF-7Induction of apoptosis
AntifungalC. albicans, A. nigerEffective growth inhibition

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